molecular formula C7H7NO2 B142956 6-Methylnicotinic acid CAS No. 3222-47-7

6-Methylnicotinic acid

Cat. No. B142956
CAS RN: 3222-47-7
M. Wt: 137.14 g/mol
InChI Key: RZOKQIPOABEQAM-UHFFFAOYSA-N
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Description

6-Methylnicotinic acid is an intermediate of the drug etoricoxib, a non-steroidal anti-inflammatory drug for the treatment of arthritis and osteoarthritis . It is also used as organic intermediates .


Synthesis Analysis

6-Methylnicotinic acid can be prepared by the oxidation of a 2-methyl-5-alkylpyridine with nitric acid . Another method involves the use of 6-methylnicotinic acid in a reaction flask with absolute ethanol, thionyl chloride, and dimethylformamide (DMF), followed by reflux at 95°C for 4 hours .


Molecular Structure Analysis

The molecular formula of 6-Methylnicotinic acid is C7H7NO2 . The skeleton of the molecule is non-planar . The equilibrium geometry and harmonic frequencies of the 6-methylnicotinic acid were determined and analyzed at the Density Functional Theory (DFT) level .


Physical And Chemical Properties Analysis

6-Methylnicotinic acid has a molecular weight of 137.136 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 296.2±20.0 °C at 760 mmHg, and a flash point of 132.9±21.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Safety and Hazards

6-Methylnicotinic acid should be handled with personal protective equipment/face protection. It should be avoided from getting in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotinic acid has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

properties

IUPAC Name

6-methylpyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKQIPOABEQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185978
Record name 6-Methylnicotinic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylnicotinic acid

CAS RN

3222-47-7
Record name 6-Methylnicotinic acid
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Record name 6-Methylnicotinic acid
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Record name 6-Methylnicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 6-methylnicotinic acid?

A1: 6-methylnicotinic acid has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. []

Q2: What does the crystal structure of 6-methylnicotinic acid reveal about its molecular arrangement?

A2: X-ray crystallography studies show that 6-methylnicotinic acid exists as a nearly planar molecule. In its crystalline state, the molecules arrange themselves in a partially overlapped fashion, with parallel pyridine rings exhibiting a face-to-face distance suggestive of π–π stacking interactions. []

Q3: What types of intermolecular interactions are observed in the crystal structure of 6-methylnicotinic acid?

A3: In the crystal lattice, 6-methylnicotinic acid molecules interact through O—H⋯N hydrogen bonds, representing a primary interaction. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the crystal structure. []

Q4: How can the vibrational properties of 6-methylnicotinic acid be studied?

A4: Density Functional Theory (DFT) calculations provide insights into the vibrational characteristics of 6-methylnicotinic acid. These computations allow for the determination and analysis of the molecule's equilibrium geometry and harmonic frequencies. []

Q5: How does 6-methylnicotinic acid typically coordinate with metal ions?

A5: While 6-methylnicotinic acid primarily coordinates to metal ions in a monodentate fashion through a carboxylate oxygen atom [], its derivative, 6-methyl-2-oxonicotinate (6m2onic), exhibits diverse coordination modes with first-row transition metal ions, forming both mononuclear and polynuclear complexes with varying dimensionality. []

Q6: What is unique about the coordination behavior of 6-methyl-2-oxonicotinate (6m2onic)?

A6: 6m2onic demonstrates a remarkable ability to generate structurally diverse complexes with first-row transition metal ions. This diversity ranges from isolated complexes to intricate 3D frameworks, highlighting the ligand's versatility in coordination chemistry. []

Q7: Are there examples of 6-methylnicotinic acid acting as a bridging ligand in metal complexes?

A7: Yes, in the presence of copper(II) ions and specific reaction conditions, 6-methylnicotinic acid can form polymeric structures where it acts as a bridging ligand. This bridging behavior contributes to the formation of extended networks within the crystal structure. []

Q8: Can the coordination of 6-methylnicotinic acid with metal ions impact its fluorescence properties?

A8: Yes, the coordination environment can significantly influence the fluorescence properties of complexes containing 6-methylnicotinic acid derivatives. For instance, the reduction of a Cu(II) complex with a 6-methylnicotinic acid derivative can lead to the formation of a fluorescent Cu(I) complex, demonstrating a redox-triggered fluorescence switch. []

Q9: What kind of magnetic behavior has been observed in complexes containing 6-methyl-2-oxonicotinate (6m2onic)?

A9: Studies on complexes containing 6m2onic have revealed fascinating magnetic properties. Notably, Cu(II) complexes with this ligand show ferromagnetic exchange interactions, confirmed through magnetic susceptibility measurements and theoretical calculations. [, ]

Q10: How can 6-methylnicotinic acid be modified to create deuterated nicotinoylating agents?

A10: Deuterated methyl derivatives of 6-methylnicotinic acid can be prepared by H-D exchange reactions. This process, carried out in the presence of NaOD/D2O under heating, selectively replaces the methyl hydrogens with deuterium atoms. These deuterated derivatives are valuable for applications such as protein modification and analysis. []

Q11: What types of reactions are commonly employed to synthesize derivatives of 6-methylnicotinic acid?

A11: Common synthetic approaches to modify 6-methylnicotinic acid include reactions like amide and nitrile formation. These transformations involve the carboxylic acid functionality of 6-methylnicotinic acid reacting with amines or ammonia derivatives, leading to a range of structurally diverse compounds with potential biological activity. [, , , , ]

Q12: What is a notable regioselective reaction involving 6-methylnicotinic acid?

A12: A specific bacterial strain has been identified that can catalyze the regioselective hydroxylation of 6-methylnicotinic acid at the C2 position. This bacterial-mediated transformation introduces a hydroxyl group specifically at the 2-position of the pyridine ring, highlighting a unique biocatalytic route to modify this compound. [, ]

Q13: Has 6-methylnicotinic acid itself been investigated for biological activity?

A13: While 6-methylnicotinic acid has served primarily as a scaffold for developing other biologically active compounds, some studies suggest it might possess antiaggregational activity for thrombocytes, although further research is needed to confirm these preliminary findings. []

Q14: Have any derivatives of 6-methylnicotinic acid shown promising biological activities?

A14: Derivatives of 6-methylnicotinic acid, particularly those incorporating amide or nitrile functionalities, have displayed a range of biological activities in various studies. These include anti-inflammatory, analgesic, and neurotropic effects, suggesting their potential as lead compounds for drug discovery. [, , ]

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